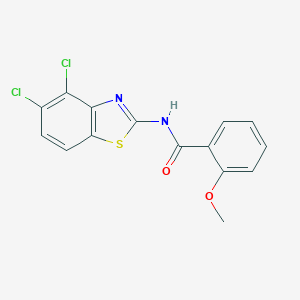![molecular formula C17H12FN5OS B244549 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Compound X has shown promising results in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown potential in treating Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
作用機序
The mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is not yet fully understood. However, it is believed to exert its effects by interacting with specific cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, it has been found to bind to specific receptors in the brain, leading to a reduction in amyloid-beta plaque accumulation.
Biochemical and Physiological Effects:
Compound X has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to reduce the accumulation of amyloid-beta plaques in the brain, leading to a reduction in Alzheimer's disease symptoms. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is its high yield and purity, making it suitable for further research. Additionally, it has shown promising results in various scientific research applications. However, there are also some limitations to using 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects accurately. Additionally, more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X. One potential direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to determine its safety and efficacy in humans. Furthermore, researchers can explore the potential of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X as a drug delivery system for other therapeutic agents. Finally, more studies are needed to understand the mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X fully.
Conclusion:
In conclusion, 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is a novel chemical 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide that has shown promising results in various scientific research applications. It has been found to exhibit potent anti-cancer activity, reduce the accumulation of amyloid-beta plaques in the brain, and have anti-inflammatory properties. However, more research is needed to determine its safety and efficacy in humans. Furthermore, there are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X, including investigating its potential as a treatment for other diseases and exploring its potential as a drug delivery system.
合成法
Compound X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of different techniques such as reflux, chromatography, and spectroscopy. The final product is obtained in high yield and purity, making it suitable for further research.
特性
分子式 |
C17H12FN5OS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-fluoro-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12FN5OS/c1-10-20-21-17-23(10)22-16(25-17)11-6-8-12(9-7-11)19-15(24)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,24) |
InChIキー |
MEWPEQNCEVQJNT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)

![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)